molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

Número de catálogo: B611771
Peso molecular: 326.32 g/mol
Clave InChI: SSSNPJKQBYVHBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de VU 6001966 implica una serie de reacciones químicas que comienzan con precursores disponibles comercialmente. Los pasos clave incluyen la formación de un núcleo de picolinamida, seguido de la funcionalización para introducir los sustituyentes necesarios . La ruta sintética generalmente implica:

Los métodos de producción industrial para VU 6001966 no están ampliamente documentados, pero la síntesis generalmente sigue pasos similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

VU 6001966 experimenta varias reacciones químicas, que incluyen:

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

VU 6001966 tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

VU 6001966 es único debido a su alta selectividad para mGlu2 sobre mGlu3 y su capacidad de cruzar la barrera hematoencefálica. Los compuestos similares incluyen:

Estos compuestos comparten la capacidad de modular los receptores mGlu2, pero difieren en su selectividad, potencia y propiedades farmacocinéticas.

Actividad Biológica

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide, a compound featuring a pyridine ring, a pyrazole moiety, and various substituents, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly in cancer therapeutics and anti-inflammatory applications.

Chemical Structure

The molecular formula of this compound is C18H17FN4OC_{18}H_{17}FN_{4}O. Its structure includes:

  • A pyridine ring that contributes to its pharmacological properties.
  • A pyrazole moiety linked to a methoxy group, enhancing its biological interaction capabilities.
  • A 4-fluorophenyl group , which is known to influence the compound's activity against various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values represent the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy as a potential anticancer agent.

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of key signaling pathways associated with tumor growth.
  • Induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.
  • Cell cycle arrest , preventing cancer cells from proliferating.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound have shown promising anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds in the same family:

  • Study on MCF7 Cells :
    • The compound demonstrated significant inhibitory effects on MCF7 breast cancer cells, leading to a reduction in cell viability and induction of apoptosis.
    • Mechanistic studies indicated that it may act through the modulation of the PI3K/Akt signaling pathway.
  • Inflammation Model :
    • In vivo studies using animal models showed that treatment with similar pyrazole derivatives resulted in reduced inflammation markers in serum and tissues.
    • Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Propiedades

IUPAC Name

4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNPJKQBYVHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: VU6001966 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site [, ]. This binding allosterically modulates receptor function, decreasing its affinity for glutamate and reducing downstream signaling [, ]. As mGlu2 receptors are predominantly pre-synaptic and negatively regulate glutamate release, VU6001966 ultimately leads to increased glutamatergic signaling [, ].

A: Researchers have investigated SAR by modifying the core structure of VU6001192, a precursor to VU6001966 []. These modifications led to the development of a simplified scaffold with improved potency and CNS penetration. For example, replacing the benzodiazepine core of VU6001192 with a truncated picolinamide core resulted in VU6001966, exhibiting improved mGlu2 inhibition (IC50 = 78 nM) and CNS penetration (Kp = 1.9) [].

A: Yes, VU6001966 has been successfully employed in preclinical studies. For example, it attenuated the interoceptive effects of alcohol in rats, suggesting that mGlu2 modulation may play a role in alcohol use disorder []. Additionally, systemic administration of VU6001966 enhanced the acquisition of trace-fear conditioning learning in mice, highlighting the potential of mGlu2 modulation for cognitive enhancement [].

A: VU6001966's selectivity for mGlu2 and favorable pharmacological properties make it a promising tool compound for studying mGlu2 function in vivo []. Its successful application in animal models of alcohol use disorder and cognitive impairment suggests potential therapeutic applications in these areas [, ]. Additionally, the development of a positron emission tomography (PET) ligand based on the VU6001966 scaffold, [11C]13, allows for in vivo imaging of mGlu2 distribution and occupancy in the brain, paving the way for translational research in humans [, ].

A: While VU6001966 demonstrates excellent selectivity for mGlu2 over mGlu3, it's essential to acknowledge its limitations. The compound's long-term effects and potential toxicity profile require further investigation []. Additionally, the development of specific and sensitive analytical methods for quantifying VU6001966 in biological samples is crucial for accurately assessing its pharmacokinetic properties and ensuring reliable research outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.